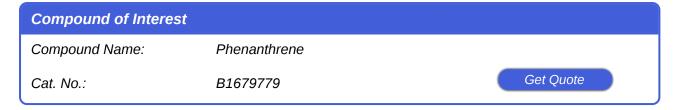


# The Pschorr Reaction: A Technical Guide to the Synthesis of Phenanthrene Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The Pschorr reaction stands as a cornerstone in the synthetic organic chemist's toolbox for the construction of the **phenanthrene** nucleus, a key structural motif in numerous natural products and pharmacologically active molecules. First described by Robert Pschorr in 1896, this intramolecular radical cyclization of diazonium salts derived from  $\alpha$ -aryl-o-aminocinnamic acids has proven to be a versatile method for accessing a variety of **phenanthrene** derivatives. This technical guide provides an in-depth overview of the Pschorr reaction, including its mechanism, modern improvements, detailed experimental protocols, and quantitative data to aid in its practical application in research and development.

## **Core Concepts: The Reaction Mechanism**

The Pschorr reaction proceeds via the formation of an aryl radical, which then undergoes an intramolecular cyclization to form the tricyclic **phenanthrene** core. The reaction can be broadly understood through the following key steps:

- Diazotization: The synthesis begins with the diazotization of an α-aryl-o-aminocinnamic acid derivative. In the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid, the primary amino group is converted into a diazonium salt.
- Radical Generation: The crucial step of the reaction is the generation of an aryl radical from the diazonium salt. In the traditional Pschorr reaction, this is achieved by thermal or coppercatalyzed decomposition of the diazonium salt, leading to the extrusion of nitrogen gas.



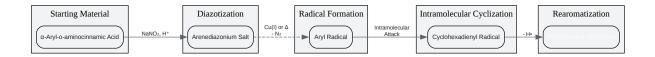


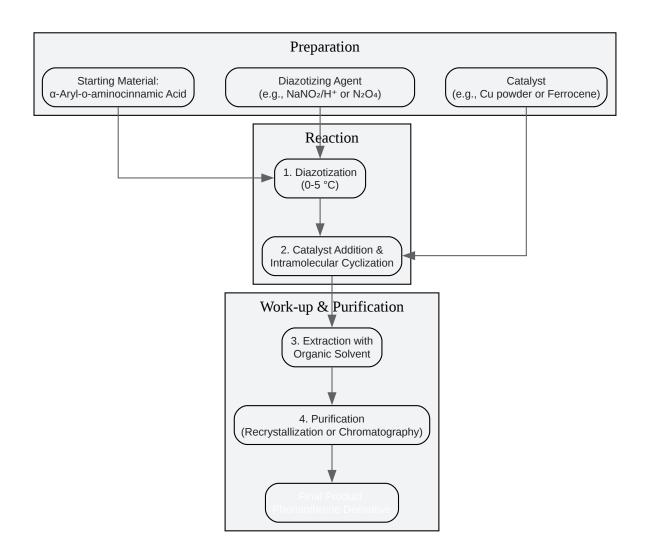


- Intramolecular Cyclization: The highly reactive aryl radical then attacks the adjacent aromatic ring in an intramolecular fashion, forming a new carbon-carbon bond and a cyclohexadienyl radical intermediate.
- Rearomatization: The final step involves the rearomatization of the cyclohexadienyl radical to yield the stable **phenanthrene** aromatic system. This typically occurs through the loss of a hydrogen atom.

The reaction can proceed through two potential mechanistic pathways depending on the conditions: a radical attack or a cationic attack. However, the radical pathway is generally more accepted, especially in the presence of a copper catalyst.[1]







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## References

- 1. Pschorr Synthesis (Chapter 94) Name Reactions in Organic Synthesis [resolve.cambridge.org]
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